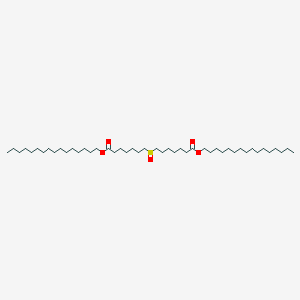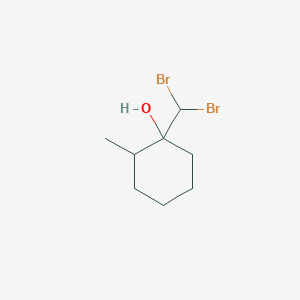
1-(Dibromomethyl)-2-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibromomethyl)-2-methylcyclohexan-1-ol is an organic compound characterized by the presence of a dibromomethyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Dibromomethyl)-2-methylcyclohexan-1-ol typically involves the bromination of 2-methylcyclohexanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of the dibromomethyl group .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1-(Dibromomethyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dibromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in the formation of hydrocarbons .
Scientific Research Applications
1-(Dibromomethyl)-2-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dibromomethyl)-2-methylcyclohexan-1-ol involves its interaction with various molecular targets. The dibromomethyl group is highly reactive, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
In biological systems, the compound may target enzymes and proteins, disrupting their normal function. This can result in antimicrobial or antifungal effects, making it a potential candidate for the development of new drugs .
Comparison with Similar Compounds
1-(Dibromomethyl)-2-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
Dibromomethane: A simpler compound with two bromine atoms attached to a methane molecule.
1,2-Dibromo-1-methylcyclohexane: A related compound with two bromine atoms attached to adjacent carbon atoms in a cyclohexane ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61415-09-6 |
|---|---|
Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
1-(dibromomethyl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14Br2O/c1-6-4-2-3-5-8(6,11)7(9)10/h6-7,11H,2-5H2,1H3 |
InChI Key |
VKMLKVAQKIRJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



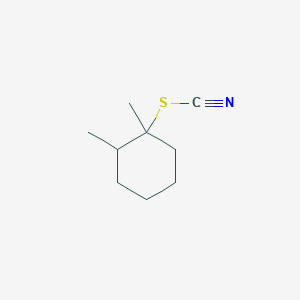
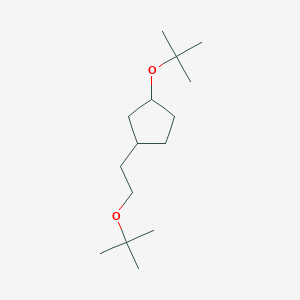
![(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14573991.png)
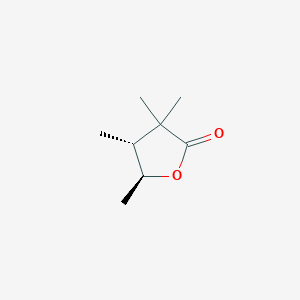
![Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate](/img/structure/B14574010.png)
![Pyrano[2,3-b]indol-4(9H)-one, 2,3-diphenyl-](/img/structure/B14574011.png)
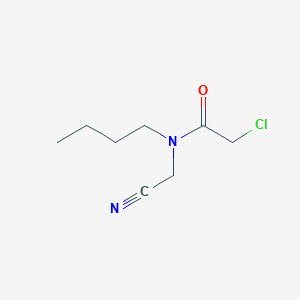
![N-Butyl-N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B14574015.png)
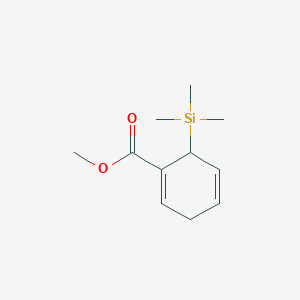
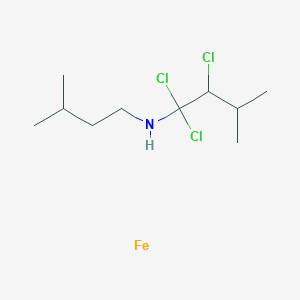

![Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)-](/img/structure/B14574043.png)
